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Compound of Interest

Compound Name:
2,2,2-Trifluoro-1-(3-

nitrophenyl)ethanol

Cat. No.: B1305718 Get Quote

An In-depth Technical Guide to the Physical Properties of 2,2,2-Trifluoro-1-(3-
nitrophenyl)ethanol

Introduction: A Molecule of Interest in Modern
Chemistry
2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol (CAS No. 453-77-0) is a fluorinated organic

compound of significant interest to the fields of medicinal chemistry, chemical synthesis, and

materials science.[1][2][3][4] Its structure is characterized by a benzyl alcohol core, modified

with two potent functional groups: a trifluoromethyl (-CF₃) group at the carbinol carbon and a

nitro (-NO₂) group on the phenyl ring at the meta position.

The trifluoromethyl group is a key structural motif in many modern pharmaceuticals, prized for

its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity of

nearby functional groups through its strong electron-withdrawing nature.[5] Similarly, the nitro

group is a versatile functional handle; it is a strong electron-withdrawing group that can be

readily reduced to an amine, opening avenues for further molecular elaboration. The

combination of these features makes this alcohol a valuable chiral building block and a subject

of study for its unique electronic and steric properties.

This guide provides a comprehensive overview of the core physical properties of 2,2,2-
Trifluoro-1-(3-nitrophenyl)ethanol, details the experimental protocols for their determination,
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and discusses the significance of these properties in a research and development context.

Core Physicochemical & Spectroscopic Identifiers
A precise understanding of a compound's physical and spectroscopic properties is fundamental

to its application. These values are the primary indicators of identity, purity, and behavior in

various chemical environments.

General and Computational Properties
The foundational properties of the molecule are summarized below. These are calculated or

aggregated from chemical databases and provide a snapshot of the molecule's identity.

Property Value Source(s)

CAS Number 453-77-0 [1][2][3][6]

Molecular Formula C₈H₆F₃NO₃ [1][2][3][7]

Molecular Weight 221.13 - 221.14 g/mol [1][2][3][4][7][8]

Physical State Solid [2]

Predicted pKa 11.20 ± 0.10 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
6 [1]

Rotatable Bond Count 1 [1]

Experimentally Determined Physical Properties
These properties are determined through laboratory analysis and are critical for handling,

purification, and formulation.
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Property Value Source(s)

Melting Point 48-51 °C [2]

50.6-52.2 °C [8][9]

Predicted Boiling Point 289.0 ± 40.0 °C [8][9]

Predicted Density 1.486 ± 0.06 g/cm³ [9]

Note: The slight variation in melting point ranges is common and can be attributed to different

analytical instruments or minor differences in sample purity.

Experimental Workflows & Protocols
The following sections provide detailed methodologies for the characterization of 2,2,2-
Trifluoro-1-(3-nitrophenyl)ethanol. The causality behind procedural steps is explained to

provide a deeper understanding for the practicing scientist.

Workflow for Physicochemical Characterization
The logical flow for characterizing a new or existing batch of the compound is outlined below.

This ensures a systematic approach, starting from basic identity and purity checks to more

complex structural elucidation.
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Caption: Systematic workflow for the physical and structural characterization of the title

compound.

Protocol 1: Melting Point Determination
Trustworthiness: This protocol employs the capillary method, a universally accepted standard

for determining the melting point of a solid crystalline organic compound. The sharpness of the

melting range is a reliable indicator of purity.

Methodology:

Sample Preparation: Finely powder a small amount (2-3 mg) of the crystalline solid. Tightly

pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a

hard surface.

Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.

Measurement:

Set a rapid heating rate (e.g., 10-15 °C/min) for a preliminary scan to approximate the

melting point.

For an accurate measurement, use a fresh sample and heat rapidly to about 15-20 °C

below the approximate melting point.

Decrease the heating rate to 1-2 °C/min.

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the entire sample becomes a clear liquid (T₂). The melting point is

reported as the range T₁ – T₂. For this compound, a sharp range within 48-52 °C is expected

for a pure sample.[2][8][9]

Protocol 2: Spectroscopic Characterization
Spectroscopy provides an unambiguous "fingerprint" of the molecule's structure. The choice of

solvent and technique is critical for obtaining high-quality, interpretable data.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://hoffmanchemicals.com/products/453-77-0-222-trifluoro-1-3-nitrophenyl-ethanol
https://labsolu.ca/product/222-trifluoro-1-3-nitrophenyl-ethanol/
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB3688191.htm?N=United%20States
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expertise: FTIR is used to identify the key functional groups present in the molecule. The

analysis is typically performed on the solid sample using an Attenuated Total Reflectance (ATR)

accessory, which requires minimal sample preparation.

Methodology:

Instrument Background: Record a background spectrum of the clean ATR crystal.

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and

apply pressure to ensure good contact.

Spectrum Acquisition: Collect the spectrum, typically over a range of 4000-650 cm⁻¹.

Expected Absorptions:

~3400 cm⁻¹ (broad): O-H stretch from the alcohol. The broadness is due to hydrogen

bonding.

~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretches.

~1530 cm⁻¹ and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the

nitro group, respectively. These are highly characteristic.

~1300-1100 cm⁻¹ (very strong): C-F stretches from the trifluoromethyl group. These are

often the most intense peaks in the spectrum.

~1100-1000 cm⁻¹ (strong): C-O stretch of the secondary alcohol.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR provides detailed information about the carbon-hydrogen framework and the

electronic environment of the fluorine atoms. The choice of deuterated solvent is important;

DMSO-d₆ is often used for its ability to dissolve a wide range of compounds and for its

exchangeable proton signal, which can help identify the -OH proton.

Methodology:
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent

(e.g., DMSO-d₆, as used in reference literature).[10] Transfer the solution to a 5 mm NMR

tube.

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer

(e.g., 400 MHz or higher).

Expected Spectral Features (in DMSO-d₆):[10]

¹H NMR:

A multiplet/quartet around 5.4-5.5 ppm (1H), corresponding to the carbinol proton (-

CHOH-). The splitting is due to coupling with the three fluorine atoms.

A doublet around 7.3 ppm (1H), corresponding to the hydroxyl proton (-OH), which will

couple to the carbinol proton. This peak will disappear upon D₂O exchange.

Aromatic protons will appear in the range of 7.5-8.5 ppm (4H), with splitting patterns

consistent with a 1,3-disubstituted benzene ring.

¹⁹F NMR:

A doublet around -78 to -79 ppm (3F). The signal is a doublet due to coupling with the

single carbinol proton.

¹³C NMR:

A quartet around 120-129 ppm for the CF₃ carbon, with a large C-F coupling constant

(~283 Hz).[10]

A quartet around 69-70 ppm for the carbinol carbon (-CHOH-), with a smaller C-F

coupling constant (~31 Hz).[10]

Aromatic carbons will appear between ~120-150 ppm. The carbon attached to the nitro

group will be downfield (~148 ppm).[10]
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Structural Influences on Physicochemical
Properties
The interplay between the functional groups in 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol
dictates its overall properties and reactivity.

Molecular Structure

Key Functional Groups

Resulting Properties

C₈H₆F₃NO₃

2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol

Trifluoromethyl (-CF₃)

Hydroxyl (-OH)

Nitro (-NO₂)

Increased Acidity (Lower pKa)
of -OH group

Enhanced Lipophilicity
(LogP contribution)

Metabolic Stability

Strong Electron
Withdrawal from Ring

Site for Chemical Reduction
(to -NH₂)

Click to download full resolution via product page

Caption: Influence of key functional groups on the compound's chemical properties.

Expertise & Causality:

Acidity: The powerful inductive electron-withdrawing effect of the adjacent -CF₃ group

significantly stabilizes the corresponding alkoxide anion. This makes the hydroxyl proton

more acidic (lower pKa) than in non-fluorinated benzyl alcohols.[5] The predicted pKa of

~11.2 reflects this enhanced acidity.[1]
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Solubility and Lipophilicity: The -CF₃ group increases the molecule's lipophilicity, which can

enhance its ability to cross biological membranes—a critical factor in drug design.

Conversely, the polar -OH and -NO₂ groups contribute to solubility in polar solvents. The

overall solubility profile is a balance of these competing effects and must be experimentally

determined for specific solvent systems relevant to the intended application (e.g., buffers for

biological assays, organic solvents for synthesis).

Reactivity: The nitro group deactivates the aromatic ring towards electrophilic substitution

while making it susceptible to nucleophilic aromatic substitution. More importantly, it serves

as a synthetic precursor to the aniline derivative, which is a cornerstone for building diverse

chemical libraries in drug discovery.

Conclusion
2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol is a molecule whose physical properties are a direct

consequence of its unique trifluoromethyl and nitro functionalities. The data and protocols

presented in this guide provide researchers, scientists, and drug development professionals

with the essential framework for its accurate identification, handling, and strategic application. A

thorough understanding of its melting point, spectroscopic signatures, and the chemical logic

behind its properties is paramount for leveraging its full potential in the laboratory and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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